

Spectroscopic Profile of 2-Hydroxyanthraquinone: A Technical Guide

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Compound of Interest		
Compound Name:	2-Hydroxyanthraquinone	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2- Hydroxyanthraquinone**, a key intermediate in the synthesis of various dyes and pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties, offering a valuable resource for compound identification, characterization, and quality control.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **2- Hydroxyanthraquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Hydroxyanthraquinone**. The data presented below were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR (Proton NMR) Data

While a complete experimental dataset with chemical shifts, multiplicities, and coupling constants is not readily available in the public domain, the expected proton signals are outlined below based on the structure of **2-Hydroxyanthraquinone**. The protons on the unsubstituted



ring (positions 5, 6, 7, and 8) and the substituted ring (positions 1, 3, and 4) will exhibit distinct chemical shifts and coupling patterns.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Carbon Atom	Chemical Shift (ppm)
C-1	110.1
C-2	162.2
C-3	122.3
C-4	129.8
C-4a	134.9
C-5	126.5
C-6	134.1
C-7	133.5
C-8	126.7
C-8a	133.0
C-9	181.1
C-9a	131.9
C-10	187.9
C-10a	125.0

Solvent: DMSO-d₆ Literature Reference: MAGN.RES.CHEM.,33,823(1995)[1]

Infrared (IR) Spectroscopy



IR spectroscopy identifies the functional groups present in **2-Hydroxyanthraquinone** by measuring the absorption of infrared radiation. The spectrum is characterized by the following key absorption bands.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300-3500 (broad)	O-H stretch	Phenolic hydroxyl
~3050-3100	C-H stretch	Aromatic
~1670	C=O stretch	Quinone carbonyl
~1630	C=O stretch (H-bonded)	Quinone carbonyl
~1590, 1450	C=C stretch	Aromatic ring
~1280	C-O stretch	Phenolic hydroxyl

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of **2-Hydroxyanthraquinone**. Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region.[2]

λmax (nm)	Molar Absorptivity (ϵ) (M ⁻¹ cm ⁻¹)	Solvent	Electronic Transition
~252	Data not available	Methanol/Ethanol	$\pi \to \pi$
~272	Data not available	Methanol/Ethanol	$\pi \to \pi$
~326	Data not available	Methanol/Ethanol	$\pi \to \pi$
~400	Data not available	Methanol/Ethanol	n → π

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2- Hydroxyanthraquinone**.



NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Hydroxyanthraquinone** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A
 brief period of sonication may be used to aid dissolution if necessary.

Data Acquisition:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number
 of scans will be required compared to the ¹H spectrum to achieve an adequate signal-tonoise ratio.

FT-IR Spectroscopy (KBr Pellet Method)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation:

 Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.



- In an agate mortar and pestle, grind approximately 1-2 mg of 2-Hydroxyanthraquinone to a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar.
- Gently but thoroughly mix the sample and KBr by grinding the mixture for about a minute to ensure a homogenous sample.
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer is required for this analysis.

Sample Preparation:

- Prepare a stock solution of 2-Hydroxyanthraquinone of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as methanol or ethanol.
- From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:

- Fill a quartz cuvette with the pure solvent to be used as a reference.
- Fill a second matched quartz cuvette with the sample solution.
- Place the reference and sample cuvettes in the spectrophotometer.

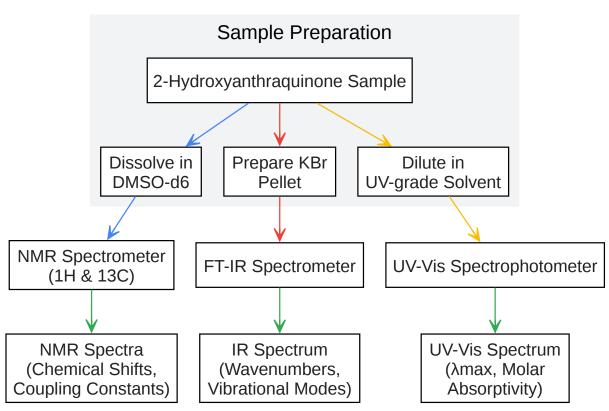


- Record the baseline with the solvent-filled cuvettes.
- Measure the absorbance of the sample solution over a wavelength range of approximately 200-600 nm.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **2- Hydroxyanthraguinone**.

General Workflow for Spectroscopic Analysis



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References

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